Enhanced Myeloperoxidase (MPO) Inhibition Potency Compared to Unsubstituted Pyridine Core
A direct head-to-head comparison within a focused pyridine series demonstrates that incorporation of the 2-chloro-5-formylpyridine-3-carboxylate motif yields an IC50 of 26 nM against human myeloperoxidase (MPO) [1]. The unsubstituted pyridine analog showed no measurable inhibition at concentrations up to 10 µM (IC50 >10,000 nM), underscoring the essential role of the specific chloro and formyl substitution pattern for target engagement [1].
| Evidence Dimension | MPO Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | Unsubstituted pyridine analog (IC50 > 10,000 nM) |
| Quantified Difference | >384-fold improvement in potency |
| Conditions | Human MPO chlorination activity assay, 10 min incubation followed by NaCl addition, measured via aminophenyl fluorescein |
Why This Matters
This data directly quantifies the critical contribution of the 2-chloro-5-formyl substitution pattern to biological activity, justifying selection of this specific building block for MPO inhibitor development over simpler pyridine alternatives.
- [1] BindingDB. BDBM50567723 (CHEMBL4860429). Affinity Data for Myeloperoxidase. Bristol-Myers Squibb/ChEMBL. View Source
